molecular formula C11H14O3S B12551441 (1S)-2alpha-(Phenylsulfonyl)cyclopentane-1alpha-ol CAS No. 180036-19-5

(1S)-2alpha-(Phenylsulfonyl)cyclopentane-1alpha-ol

Katalognummer: B12551441
CAS-Nummer: 180036-19-5
Molekulargewicht: 226.29 g/mol
InChI-Schlüssel: ZAMKASADTUQKPZ-WDEREUQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-2alpha-(Phenylsulfonyl)cyclopentane-1alpha-ol is an organic compound that features a cyclopentane ring substituted with a phenylsulfonyl group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2alpha-(Phenylsulfonyl)cyclopentane-1alpha-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentane, which undergoes sulfonylation to introduce the phenylsulfonyl group.

    Sulfonylation: This step involves the reaction of cyclopentane with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-2alpha-(Phenylsulfonyl)cyclopentane-1alpha-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenylsulfonyl group can be reduced to a phenyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentane derivatives with a phenyl group.

    Substitution: Formation of cyclopentane derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a building block for specialty chemicals.

Wirkmechanismus

The mechanism of action of (1S)-2alpha-(Phenylsulfonyl)cyclopentane-1alpha-ol would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their function and leading to a physiological response. The phenylsulfonyl group and hydroxyl group may play key roles in these interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S)-2alpha-(Phenylsulfonyl)cyclohexane-1alpha-ol: Similar structure but with a cyclohexane ring.

    (1S)-2alpha-(Phenylsulfonyl)cyclopentane-1beta-ol: Similar structure but with the hydroxyl group in a different stereochemical position.

    (1S)-2alpha-(Phenylsulfonyl)cyclopentane-1alpha-thiol: Similar structure but with a thiol group instead of a hydroxyl group.

Uniqueness

(1S)-2alpha-(Phenylsulfonyl)cyclopentane-1alpha-ol is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

180036-19-5

Molekularformel

C11H14O3S

Molekulargewicht

226.29 g/mol

IUPAC-Name

(1S,2R)-2-(benzenesulfonyl)cyclopentan-1-ol

InChI

InChI=1S/C11H14O3S/c12-10-7-4-8-11(10)15(13,14)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2/t10-,11+/m0/s1

InChI-Schlüssel

ZAMKASADTUQKPZ-WDEREUQCSA-N

Isomerische SMILES

C1C[C@@H]([C@@H](C1)S(=O)(=O)C2=CC=CC=C2)O

Kanonische SMILES

C1CC(C(C1)S(=O)(=O)C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.